
2-(aminomethyl)-N,N-diethyl-3-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(aminomethyl)-N,N-diethyl-3-fluoroaniline is an organic compound that belongs to the class of aromatic amines It features a fluorine atom attached to the benzene ring, along with an aminomethyl group and two diethyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-N,N-diethyl-3-fluoroaniline can be achieved through several methods. One common approach involves the Mannich reaction, where formaldehyde, a primary or secondary amine, and a compound containing an active hydrogen atom (such as a ketone) react to form a β-amino carbonyl compound . In this case, the starting materials would include 3-fluoroaniline, formaldehyde, and diethylamine. The reaction typically occurs under acidic conditions and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions or other suitable synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired production scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-(aminomethyl)-N,N-diethyl-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
2-(aminomethyl)-N,N-diethyl-3-fluoroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(aminomethyl)-N,N-diethyl-3-fluoroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, influencing its overall efficacy and potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(aminomethyl)phenol: Similar structure but lacks the fluorine atom and diethyl groups.
2-(aminomethyl)indole: Contains an indole ring instead of a benzene ring.
N,N-diethyl-3-fluoroaniline: Lacks the aminomethyl group.
Uniqueness
2-(aminomethyl)-N,N-diethyl-3-fluoroaniline is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H17FN2 |
|---|---|
Poids moléculaire |
196.26 g/mol |
Nom IUPAC |
2-(aminomethyl)-N,N-diethyl-3-fluoroaniline |
InChI |
InChI=1S/C11H17FN2/c1-3-14(4-2)11-7-5-6-10(12)9(11)8-13/h5-7H,3-4,8,13H2,1-2H3 |
Clé InChI |
MJKOFJIJKBDALR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=C(C(=CC=C1)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromoimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B12987744.png)
![1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B12987749.png)
![1H-Pyrrolo[3,2-c]pyridine-1-sulfonamide](/img/structure/B12987752.png)
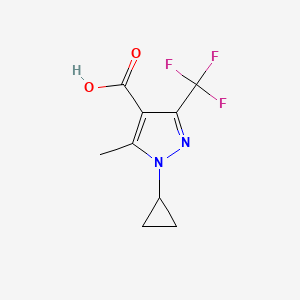
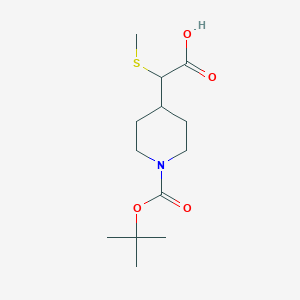
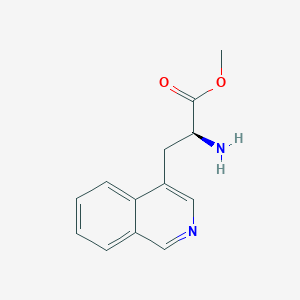

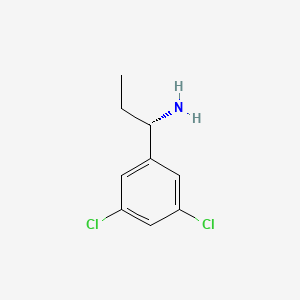
![4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid](/img/structure/B12987781.png)
![6-(1-Benzylpyrrolidin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B12987789.png)
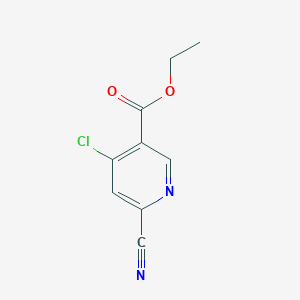

![(1R,2R)-2-Methyl-8-azaspiro[4.5]decan-1-amine](/img/structure/B12987799.png)

